4-bromo-N'-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
Overview
Description
4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones. Hydrazones are characterized by the presence of the –NHN=CH– group, which is known for its significant role in various chemical and biological processes
Preparation Methods
The synthesis of 4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 3-chloro-4-methoxybenzaldehyde. The reaction is usually carried out in a methanol solution under reflux conditions for several hours . The resulting product is then purified through recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
4-bromo-N’-[(3,5-dichloro-2-hydroxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.
4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide: Another similar compound with different substituents that affect its reactivity and applications.
The uniqueness of 4-bromo-N’-[(Z)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-[(Z)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c1-21-14-7-2-10(8-13(14)17)9-18-19-15(20)11-3-5-12(16)6-4-11/h2-9H,1H3,(H,19,20)/b18-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJYRDMYGKUDV-NVMNQCDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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